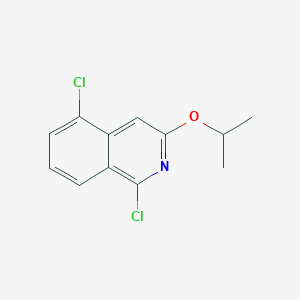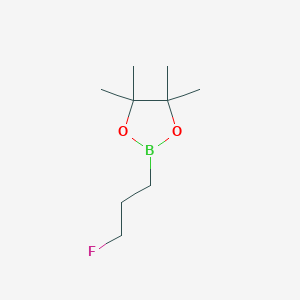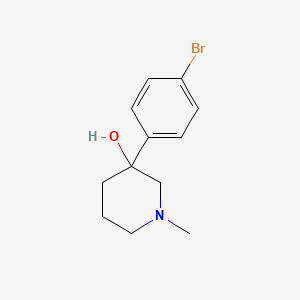
(2-Bromo-5-methyl-3-pyridyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromo-5-methyl-3-pyridyl)methanol is an organic compound with the molecular formula C7H8BrNO It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromo-5-methyl-3-pyridyl)methanol typically involves the bromination of 5-methyl-3-pyridylmethanol. One common method includes the reaction of 5-methyl-3-pyridylmethanol with bromine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions: (2-Bromo-5-methyl-3-pyridyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products:
Oxidation: Formation of 2-bromo-5-methyl-3-pyridinecarboxaldehyde or 2-bromo-5-methyl-3-pyridinecarboxylic acid.
Reduction: Formation of 2-bromo-5-methyl-3-pyridylmethane.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(2-Bromo-5-methyl-3-pyridyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mécanisme D'action
The mechanism of action of (2-Bromo-5-methyl-3-pyridyl)methanol depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The bromine atom and hydroxyl group play crucial roles in these interactions, potentially forming hydrogen bonds or participating in nucleophilic substitution reactions .
Comparaison Avec Des Composés Similaires
(5-Bromo-2-chloro-pyridin-3-yl)-methanol: Similar structure but with a chlorine atom instead of a methyl group.
2-Bromo-3-pyridinemethanol: Similar structure but with the bromine atom at a different position on the pyridine ring.
2-Bromo-6-methylpyridine: Lacks the hydroxyl group but has a similar bromine and methyl substitution pattern .
Uniqueness: (2-Bromo-5-methyl-3-pyridyl)methanol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
Propriétés
Formule moléculaire |
C7H8BrNO |
|---|---|
Poids moléculaire |
202.05 g/mol |
Nom IUPAC |
(2-bromo-5-methylpyridin-3-yl)methanol |
InChI |
InChI=1S/C7H8BrNO/c1-5-2-6(4-10)7(8)9-3-5/h2-3,10H,4H2,1H3 |
Clé InChI |
FYOZUKKPIUNFLJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(N=C1)Br)CO |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1.4]Diazepan-1-yl-quinoline](/img/structure/B8605163.png)




![1-Bromo-2-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B8605200.png)





